3-Amino-6-(methylthio)pyridazine

CAS No.: 39539-67-8

Cat. No.: VC3803496

Molecular Formula: C5H7N3S

Molecular Weight: 141.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39539-67-8 |

|---|---|

| Molecular Formula | C5H7N3S |

| Molecular Weight | 141.2 g/mol |

| IUPAC Name | 6-methylsulfanylpyridazin-3-amine |

| Standard InChI | InChI=1S/C5H7N3S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) |

| Standard InChI Key | ZDISBPCSJYBKFJ-UHFFFAOYSA-N |

| SMILES | CSC1=NN=C(C=C1)N |

| Canonical SMILES | CSC1=NN=C(C=C1)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

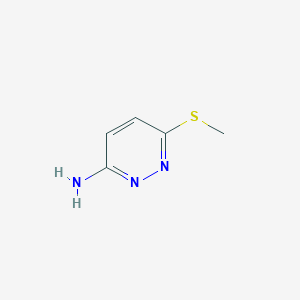

3-Amino-6-(methylthio)pyridazine (C₅H₇N₃S) has a molecular weight of 141.20 g/mol and is systematically named 6-(methylsulfanyl)pyridazin-3-amine . Its structure comprises a pyridazine ring—a six-membered heterocycle with two adjacent nitrogen atoms—functionalized with an electron-donating amino (-NH₂) group at position 3 and a hydrophobic methylthio (-S-CH₃) group at position 6 (Figure 1). The compound’s IUPAC name and alternative synonyms are summarized below:

Table 1: Nomenclature of 3-Amino-6-(methylthio)pyridazine

| Identifier | Value |

|---|---|

| CAS Registry Number | 39539-67-8 |

| IUPAC Name | 6-(Methylsulfanyl)pyridazin-3-amine |

| Common Synonyms | 3-Amino-6-(methylthio)pyridazine; 6-Methylthio-pyridazin-3-amine |

The planar pyridazine ring facilitates π-π stacking interactions in biological systems, while the methylthio group enhances lipophilicity, influencing membrane permeability .

Structural Elucidation

X-ray crystallography and NMR spectroscopy confirm the compound’s planar geometry. Key spectral features include:

-

¹H NMR (DMSO-d₆): δ 7.34 (s, 1H, H5), 6.84 (s, 1H, H4), 6.63 (d, 2H, NH₂) .

-

¹³C NMR: Peaks at 162.1 ppm (C3-NH₂), 138.5 ppm (C6-SCH₃), and 113.4–125.8 ppm (pyridazine carbons) .

The methylthio group’s electron-withdrawing nature slightly deshields adjacent protons, as observed in the downfield shift of H5 .

Synthetic Methodologies

Nucleophilic Substitution Strategies

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) of 3,6-dichloropyridazine. Ammonia replaces the C3 chlorine to form the amino group, while methanethiolate substitutes the C6 chlorine to introduce the methylthio moiety .

Table 2: Optimization of Synthetic Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| DMF | 100 | 9 | 90.6 | 98.76 |

| Acetonitrile | 120 | 7 | 93.8 | 99.07 |

| Methanol | 85 | 5 | 91.4 | 99.00 |

Reaction efficiency depends on solvent polarity, with dipolar aprotic solvents like DMF enhancing nucleophilicity. Elevated temperatures (100–180°C) accelerate substitution but may promote side reactions .

Purification and Characterization

Post-synthesis purification involves:

-

Evaporative Concentration: Removal of volatile solvents under reduced pressure.

-

Recrystallization: Ethanol/water mixtures yield crystals with >98% purity.

-

Column Chromatography: Silica gel (ethyl acetate/hexane) resolves residual impurities .

Physicochemical Properties

Thermal Stability

The compound exhibits a sharp melting point at 207.3–209.5°C, indicative of high crystallinity. Thermogravimetric analysis (TGA) shows decomposition above 250°C, consistent with aromatic heterocycles .

Solubility Profile

3-Amino-6-(methylthio)pyridazine is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents:

-

DMF: 25 mg/mL

-

DMSO: 30 mg/mL

-

Acetonitrile: 15 mg/mL

Lipophilicity (logP = 1.8) aligns with its methylthio group, favoring passive diffusion across biological membranes .

Biological Activity and Applications

| Derivative | Mtb MIC₉₀ (μM) | Mm MIC₉₀ (μM) |

|---|---|---|

| 6-Benzylthio analog | 1.44 | 0.72 |

| 6-Methylthio analog | 1.26 | 0.15 |

Role in Medicinal Chemistry

The compound serves as a precursor to imidazo[1,2-b]pyridazines—scaffolds with broad-spectrum antimicrobial properties. Strategic functionalization at C2 and C6 positions modulates target selectivity and pharmacokinetic profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume